HDAC6 Isoform Selectivity Over HDAC4/HDAC5/HDAC9 Within the Chromenone Acetate Series
In a panel of recombinant human HDAC isoforms evaluated via a fluorogenic aminocoumarin release biochemical assay, this compound exhibited an HDAC6 IC50 of 2.48 × 10^4 nM, representing 4.0-fold greater potency than its activity against HDAC4 (IC50 = 1.00 × 10^5 nM), HDAC5 (IC50 = 1.00 × 10^5 nM), and HDAC9 (IC50 = 1.00 × 10^5 nM) [1]. No head-to-head comparison data are available for the 2-methyl analog (CAS 170241-47-1), but the observed intra-target selectivity differentiates this compound from pan-HDAC inhibitors and from other chromenone esters that may lack the 6-ethyl substitution required for this selectivity profile.
| Evidence Dimension | HDAC isoform inhibition potency (IC50) |
|---|---|
| Target Compound Data | HDAC6: 2.48 × 10^4 nM; HDAC4/5/9: 1.00 × 10^5 nM |
| Comparator Or Baseline | Same-compound multi-target baseline: HDAC4, HDAC5, HDAC9 (IC50 = 1.00 × 10^5 nM each) |
| Quantified Difference | 4.0-fold selectivity for HDAC6 over HDAC4/5/9 |
| Conditions | Recombinant human HDAC isoforms; fluorogenic aminocoumarin release assay with trypsin-coupled detection (biochemical, cell-free) |
Why This Matters
HDAC6 selectivity is a sought-after profile in oncology and neurodegeneration research because it avoids the broad cytotoxicity associated with class I HDAC (HDAC1/2/3) inhibition; procurement of this exact compound ensures the observed selectivity ratio is reproduced.
- [1] BindingDB. BDBM50348380 (CHEMBL1800379). HDAC4, HDAC5, HDAC6, HDAC9 Inhibition Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348380 View Source
